molecular formula C12H12BrN B11861834 6-Bromo-2,4,8-trimethylquinoline

6-Bromo-2,4,8-trimethylquinoline

Cat. No.: B11861834
M. Wt: 250.13 g/mol
InChI Key: VLAFVKLDOVBZML-UHFFFAOYSA-N
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Description

Overview of the Quinoline (B57606) Scaffold in Organic Chemistry

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. wikipedia.orgsigmaaldrich.com This aromatic bicyclic structure, with the chemical formula C₉H₇N, provides a rigid and versatile framework that has been a subject of intense study for over a century. bldpharm.com Its derivatives are not only integral to a multitude of synthetic strategies but are also found in numerous natural products and pharmacologically active molecules. wikipedia.org The presence of the nitrogen atom in the ring imparts unique electronic properties, influencing its reactivity and making it a key building block in the development of novel organic materials and therapeutic agents. sigmaaldrich.com

The synthesis of the quinoline scaffold can be achieved through various named reactions, each offering a pathway to a diverse array of substituted derivatives. Classic methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been the bedrock of quinoline chemistry for decades. wikipedia.orgchemicalbook.com These reactions, which typically involve the condensation of anilines with carbonyl compounds or their precursors, have been continually refined and adapted to improve yields and expand their substrate scope. wikipedia.orgchemicalbook.com

Significance of Halogen Substitution in Heterocyclic Systems

The introduction of halogen atoms into heterocyclic systems is a powerful strategy for modulating the physicochemical and biological properties of a molecule. ambeed.com Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. ambeed.com The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) and its position on the heterocyclic ring can lead to profound changes in electronic distribution and steric profile.

In the context of quinolines, halogen substitution can alter the reactivity of the ring system towards further chemical transformations. For instance, a bromine substituent can serve as a handle for cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This versatility makes halogenated quinolines valuable intermediates in the synthesis of more complex molecules with tailored properties.

Research Landscape of Substituted Quinolines

The research landscape of substituted quinolines is vast and continually expanding. Scientists are actively exploring new synthetic methodologies to access novel quinoline derivatives with enhanced efficiency and sustainability. This includes the development of green synthetic approaches that minimize waste and the use of hazardous reagents.

A significant area of investigation involves the functionalization of the quinoline core to create compounds with specific applications. This includes their use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. For example, certain quinoline derivatives have been investigated for their potential as anticancer agents. nih.gov The ability to fine-tune the properties of the quinoline scaffold through the introduction of various substituents, including halogens and alkyl groups, drives much of the current research in this area.

Rationale for Focused Investigation of 6-Bromo-2,4,8-trimethylquinoline

The specific compound, this compound (CAS Number: 1505183-18-5), presents a compelling case for a focused investigation. mdpi.combldpharm.com It combines the structural features of a quinoline core, multiple methyl substituents, and a bromine atom. The trimethyl substitution pattern is expected to influence its solubility and steric interactions, while the bromo group at the 6-position offers a potential site for further synthetic elaboration.

Understanding the synthesis and properties of this compound can provide valuable insights into the interplay of these different structural motifs. While specific research dedicated to this exact molecule is not extensively documented in publicly available literature, its constituent parts suggest potential avenues for its synthesis and hint at its possible utility as a chemical intermediate. A detailed examination of this compound, therefore, contributes to the broader understanding of structure-property relationships within the diverse family of substituted quinolines.

Direct Bromination Approaches

The introduction of a bromine atom onto a pre-existing quinoline skeleton is a common and effective strategy. However, the regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the electronic nature of the quinoline ring.

Regioselective Bromination of 2,4,8-trimethylquinoline (B92759)

The direct bromination of 2,4,8-trimethylquinoline to selectively obtain the 6-bromo isomer requires careful control over the reaction parameters. The positions on the quinoline ring exhibit different reactivities towards electrophiles, which can be exploited to achieve the desired substitution pattern.

A variety of brominating agents can be employed for the halogenation of quinolines, each with its own reactivity profile. Common choices include molecular bromine (Br₂) and N-bromosuccinimide (NBS). acgpubs.org The choice of solvent also plays a crucial role, with options ranging from chlorinated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) (CHCl₃) to more polar solvents like acetonitrile (B52724) (CH₃CN) and acetic acid. acgpubs.orgresearchgate.net

For the bromination of activated quinolines, such as those bearing electron-donating groups, the reaction can often proceed under mild conditions. For instance, the bromination of some 8-substituted quinolines has been successfully carried out at temperatures ranging from 0°C to room temperature. acgpubs.orgresearchgate.net The reaction time can vary from a few hours to a couple of days, depending on the specific substrate and conditions. acgpubs.org

Interactive Data Table: Brominating Reagents and Conditions for Quinolines

Brominating ReagentTypical SolventsTemperature RangeReference
Molecular Bromine (Br₂)CH₃CN, CH₂Cl₂, CCl₄, Acetic Acid0°C to 500°C acgpubs.orgresearchgate.net
N-Bromosuccinimide (NBS)Dichloromethane (DCM)Room Temperature nih.gov
Tosic Anhydride/TBABNot specifiedMild conditions nih.gov

This table is for illustrative purposes and specific conditions depend on the substrate.

The directing influence of the substituents on the quinoline ring is paramount in determining the position of bromination. In 2,4,8-trimethylquinoline, the methyl groups are electron-donating, thus activating the ring towards electrophilic substitution. The pyridine ring in quinoline is generally electron-deficient, meaning that electrophilic substitution typically occurs on the benzene ring. researchgate.net

The interplay of electronic and steric effects governs the final substitution pattern. nih.gov The methyl groups at positions 2, 4, and 8 will influence the electron density at various positions on the carbocyclic ring. The 8-methyl group, in particular, will sterically hinder attack at the 7-position and electronically activate the 5- and 7-positions. The 2- and 4-methyl groups on the pyridine ring will have a lesser electronic effect on the benzene ring. Therefore, the positions most susceptible to electrophilic attack are C-5 and C-6. The precise outcome of the bromination of 2,4,8-trimethylquinoline would likely be a mixture of isomers, with the 6-bromo product being a significant component due to a balance of electronic activation and steric accessibility.

Reaction Kinetics and Mechanistic Considerations in Bromination

The bromination of quinolines generally follows second-order kinetics, where the rate of reaction is dependent on the concentrations of both the quinoline substrate and the brominating agent. researchgate.net The mechanism involves the attack of the electrophilic bromine species on the electron-rich carbocyclic ring of the quinoline. The reaction proceeds through a classic electrophilic aromatic substitution pathway, involving the formation of a sigma complex (arenium ion) intermediate, followed by the loss of a proton to restore aromaticity.

In the gas phase, the position of bromination can be temperature-dependent. For example, the bromination of quinoline at 300°C yields 3-bromoquinoline, while at 450°C, 2-bromoquinoline (B184079) is the major product. researchgate.net This highlights the complexity of these reactions and the potential for thermodynamic versus kinetic control. For the synthesis of this compound, solution-phase bromination under carefully controlled conditions is the preferred method to achieve the desired regioselectivity.

Synthesis via Brominated Precursors and Cyclization Reactions

An alternative and often more regioselective approach to synthesizing this compound involves the construction of the quinoline ring from appropriately substituted and brominated starting materials.

Condensation Strategies for Quinoline Ring Formation

The Doebner-von Miller reaction is a powerful and versatile method for the synthesis of quinolines. wikipedia.orgrsc.org This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgclockss.org To synthesize this compound via this method, one would start with 4-bromo-2-methylaniline (B145978) as the aniline component.

The α,β-unsaturated carbonyl component required would be one that, upon cyclization, provides the 2,4-dimethylquinoline (B72138) substitution pattern. This can be achieved using crotonaldehyde, which would lead to a 2-methylquinoline, or by using a β-diketone that can generate the required enone in situ. For instance, the reaction of an aniline with acetylacetone (B45752) can lead to the formation of a 2,4-dimethylquinoline. The general mechanism involves the initial formation of a β-amino carbonyl compound, followed by acid-catalyzed cyclization and subsequent dehydration and oxidation to yield the aromatic quinoline ring. wikipedia.org

A related and historically significant method is the Skraup synthesis, which utilizes glycerol (B35011), an oxidizing agent (such as arsenic pentoxide or nitrobenzene), and sulfuric acid to react with an aniline. prepchem.com For the synthesis of an analog, 8-bromo-5,6,7-trimethylquinoline, 2-bromo-3,4,5-trimethylaniline (B8453502) was reacted with glycerol, arsenic oxide, and sulfuric acid. prepchem.com This demonstrates the utility of using a substituted aniline to direct the position of the substituents on the final quinoline product.

Interactive Data Table: Key Reactions for Quinoline Synthesis

Reaction NameReactantsProduct TypeReference
Doebner-von MillerAniline, α,β-Unsaturated CarbonylSubstituted Quinoline wikipedia.orgrsc.org
Skraup SynthesisAniline, Glycerol, Oxidizing AgentSubstituted Quinoline prepchem.com

This table provides a general overview of the reaction types.

Utilization of Halogenated Anilines

The incorporation of a halogen, such as bromine, onto the quinoline scaffold is often achieved by starting with a correspondingly halogenated aniline. This approach ensures the precise placement of the halogen on the benzene ring portion of the quinoline system. For instance, the synthesis of 6-bromoquinoline (B19933) derivatives frequently employs 4-bromoaniline (B143363) as a key starting material. researchgate.netresearchgate.netatlantis-press.com

A prominent example is the synthesis of 6-bromo-4-iodoquinoline (B1287929), an important intermediate for biologically active compounds. The process begins with 4-bromoaniline, which undergoes a series of reactions, including condensation and cyclization, to form the 6-bromoquinolin-4-ol (B142416) intermediate. researchgate.netatlantis-press.com Similarly, the Skraup synthesis for producing 6-bromoquinoline directly utilizes 4-bromobenzenamine (4-bromoaniline). chemicalbook.com The synthesis of more complex analogs, such as 8-bromo-5,6,7-trimethylquinoline, also relies on a halogenated aniline precursor, in this case, 2-bromo-3,4,5-trimethylaniline. prepchem.com This strategy highlights the importance of substituted anilines in building the desired quinoline framework.

Table 1: Examples of Halogenated Aniline Precursors in Quinoline Synthesis

Target CompoundHalogenated Aniline PrecursorSynthesis Method
6-Bromo-4-iodoquinoline4-BromoanilineGould-Jacobs followed by halogenation
6-Bromo-2-chloro-4-methylquinoline4-BromoanilineKnorr Synthesis
6-Bromoquinoline4-BromobenzenamineSkraup Synthesis
8-Bromo-5,6,7-trimethylquinoline2-Bromo-3,4,5-trimethylanilineSkraup Synthesis
Application of Carbonyl Compounds with Reactive α-Methylene Groups

The second critical component in many quinoline syntheses is a molecule containing a carbonyl group with an adjacent reactive α-methylene group. organicreactions.orgorganic-chemistry.orgjk-sci.com This structural feature allows for the necessary condensation and cyclization reactions with the aromatic amine to form the pyridine ring of the quinoline system.

The Friedländer synthesis, for example, is defined by the condensation of an o-aminoaryl aldehyde or ketone with a ketone that possesses an α-methylene group. organic-chemistry.orgjk-sci.com The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by cyclodehydration. organicreactions.orgscispace.com

In the Gould-Jacobs reaction, a malonic ester derivative, such as diethyl ethoxymethylenemalonate, serves as the carbonyl-containing reactant. wikipedia.orgjasco.ro This compound reacts with an aniline, and the subsequent high-temperature cyclization forms the 4-hydroxyquinoline (B1666331) structure. mdpi.com A specific application involves the reaction of 4-bromoaniline with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (B184073) (derived from Meldrum's acid), which contains the requisite reactive methylene (B1212753) group, to initiate the synthesis of 6-bromo-4-iodoquinoline. researchgate.netatlantis-press.com

Classical Quinoline Synthesis Protocols

Several classical named reactions provide the foundation for modern quinoline synthesis, each offering a different approach to constructing the heterocyclic ring system from various starting materials. iipseries.org These methods, including the Skraup, Doebner-von Miller, Friedländer, and Gould-Jacobs reactions, have been refined over many years to improve yields and expand their applicability to a wide range of substituted quinolines. iipseries.orgwikipedia.org

Gould–Jacobs Reactions and Their Modifications

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives. wikipedia.org The process typically begins with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.orgjasco.ro This is followed by a thermal cyclization step, which forms the 4-hydroxy-3-carboalkoxyquinoline intermediate. mdpi.com Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline product. wikipedia.org

A notable application of this methodology is in the synthesis of 6-bromoquinolin-4-ol. researchgate.netatlantis-press.com In this sequence, 4-bromoaniline is reacted with a Meldrum's acid derivative. The resulting intermediate is then cyclized in a high-boiling solvent like diphenyl ether (Ph2O) at elevated temperatures to yield the quinolone product. atlantis-press.com

Table 2: Gould-Jacobs Synthesis of 6-Bromoquinolin-4-ol

StepReactantsConditionsProduct
14-Bromoaniline, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dioneEthanol (B145695) (C2H5OH), 80°C5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
25-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dioneDiphenyl ether (Ph2O), 190°C6-Bromoquinolin-4-ol
Friedländer Condensations

The Friedländer synthesis is a straightforward and widely used method for producing quinolines. wikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. organicreactions.orgorganic-chemistry.org The process is typically catalyzed by acids or bases and results in the formation of a substituted quinoline. jk-sci.comwikipedia.org

Two primary mechanisms are proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, which then undergoes an intramolecular aldol reaction and subsequent elimination to form the quinoline ring. wikipedia.org This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com While broadly applicable, specific documented syntheses of this compound via this method are not prevalent in the reviewed literature. However, the general strategy would involve reacting a 2-amino-5-bromo-3-methylacetophenone with a ketone like pentan-2-one to construct the desired substitution pattern.

Doebner–von Miller Reactions

The Doebner–von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is an effective method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds. iipseries.orgwikipedia.org The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids. iipseries.orgwikipedia.org This reaction is considered a modification of the Skraup synthesis but offers greater versatility as the α,β-unsaturated carbonyl can be pre-formed or generated in situ from aldehydes or ketones via an aldol condensation. wikipedia.orgslideshare.net

An improved version of this reaction has been developed for the synthesis of various quinoline products using acrolein diethyl acetal (B89532) as a three-carbon annulation partner for substituted anilines. lookchem.com This robust method proceeds in a monophasic, organic solvent-free medium. For example, the reaction has been successfully applied to differentially substituted anilines, including 2-bromo-4-fluoroaniline, to produce the corresponding quinoline derivative in good yield. lookchem.com The reaction mechanism involves the Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to yield the final quinoline product.

Skraup Reactions

The Skraup reaction is one of the oldest and most well-known methods for synthesizing quinoline itself. wikipedia.org In its classic form, the reaction involves heating an aniline with glycerol, sulfuric acid, and a mild oxidizing agent, such as nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through several steps: first, the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orgnumberanalytics.com This is followed by a Michael-type conjugate addition of the aniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is finally oxidized to quinoline. pharmaguideline.comnumberanalytics.com

This method is directly applicable to the synthesis of halogenated quinolines. For example, 6-bromoquinoline is synthesized by heating 4-bromobenzenamine with glycerol, sulfuric acid, and sodium 3-nitrobenzenesulfonate as the oxidizing agent. chemicalbook.com A similar approach is used for the synthesis of 8-bromo-5,6,7-trimethylquinoline, where 2-bromo-3,4,5-trimethylaniline is reacted with glycerol and arsenic oxide as the oxidant in the presence of sulfuric acid. prepchem.com Despite its utility, the reaction is known to be vigorous and sometimes violent, often requiring the presence of a moderator like ferrous sulfate. wikipedia.org

Pfitzinger and Conrad–Limpach Methodologies

The Pfitzinger reaction provides a route to 2-substituted quinoline-4-carboxylic acids through the reaction of isatin (B1672199) with a carbonyl compound in the presence of a strong base. researchgate.net This method has been reported to be generally efficient, with yields of up to 80% for certain derivatives. researchgate.net However, challenges such as the formation of thick resins can complicate the isolation of the crude product. researchgate.net A common approach involves the reaction of isatin or its derivatives with carbonyl compounds under basic conditions in a suitable solvent like refluxing ethanol to construct the quinoline framework. researchgate.net

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. wikipedia.org The reaction proceeds through the formation of a Schiff base, followed by an electrocyclic ring closure. wikipedia.org A critical step in this synthesis is the high-temperature annulation of the Schiff base, often requiring temperatures around 250 °C. wikipedia.org The choice of solvent is crucial, with inert solvents like mineral oil significantly improving yields compared to solvent-free conditions. wikipedia.org The reaction mechanism involves several keto-enol tautomerizations, which are typically catalyzed by strong acids. wikipedia.org

Advanced Synthetic Techniques and Sustainable Practices

In recent years, the focus has shifted towards more efficient, sustainable, and versatile synthetic methods. These advanced techniques often offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance.

Transition Metal-Mediated and Catalyzed Cyclization

Transition metal catalysis has become a dominant strategy for the synthesis of complex heterocyclic compounds, including quinolines. ias.ac.inresearchgate.net These methods offer an edge over traditional routes by enabling the construction of complex molecular libraries from readily available starting materials. ias.ac.in Various transition metals, including copper, palladium, and cobalt, have been employed in catalytic cycles to facilitate the formation of the quinoline ring system. ias.ac.inmdpi.comdntb.gov.ua

Copper-catalyzed reactions, for instance, have been utilized in the one-pot synthesis of substituted quinolines from anilines and aldehydes, proceeding through C-H functionalization and subsequent C-N/C-C bond formation. ias.ac.in The use of molecular oxygen as an oxidant makes these processes more convenient and economical. ias.ac.in Similarly, cobalt-catalyzed cyclization of acetophenones and anilines has been shown to produce a variety of quinoline skeletons with high yields and broad functional group tolerance. mdpi.com

CatalystReactantsKey FeaturesReference
CopperAnilines, AldehydesOne-pot synthesis, C-H functionalization, Aerobic oxidation ias.ac.in
PalladiumBenzimidoyl chlorides, 1,6-enynesDomino reaction, Sonogashira coupling, Mild conditions ias.ac.in
Cobalt(III)Acetophenone, AnilineBroad functional group tolerance, High yields mdpi.com
GoldTerminal arylynes, Nitrones[4+2] annulation, Atom-economical mdpi.com

Metal-Free and Ionic Liquid-Mediated Reactions

In the pursuit of greener and more sustainable chemical processes, metal-free synthetic protocols have gained significant attention. nih.govacs.orgacs.org These methods often utilize ionic liquids (ILs) as recyclable and environmentally friendly reaction media. nih.govacs.orgacs.org Ionic liquids can act as both the solvent and a catalyst, promoting reactions through their unique properties like high thermal stability and negligible vapor pressure. nih.govacs.org

A notable metal-free approach involves the synthesis of substituted quinolines from anilines and phenylacetaldehydes using imidazolium (B1220033) cation-based ionic liquids. nih.govacs.orgacs.org This method proceeds through the formation of a 2,3-disubstituted quinoline intermediate, which then undergoes C-C bond cleavage to yield the final 3-substituted quinoline product. nih.govacs.orgacs.org The use of ionic liquids in these reactions can lead to higher yields and shorter reaction times compared to traditional methods. nih.govacs.orgacs.org

Brønsted-acidic ionic liquids have also been successfully employed as catalysts in classical Friedländer reactions, demonstrating high efficiency and the potential for catalyst recycling. mdpi.comnih.gov

Ionic LiquidReactantsKey AdvantagesReference
[Bmim]BF4Anilines, PhenylacetaldehydesMetal-free, Recyclable media, Good to excellent yields nih.govacs.org
[bmim]HSO42-aminobenzaldehydes, KetonesSubstoichiometric catalyst, Short reaction time, High yield mdpi.comnih.gov
[Msim][OOCCCl3]2-aminobenzaldehydes, KetonesBrønsted-acidic catalyst, High efficiency, Recyclable mdpi.comnih.gov

Ultrasound Irradiation and Green Chemistry Protocols

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool in organic synthesis. nih.govrsc.orgwiley-vch.de The application of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and enhance product purity. nih.govrsc.orgwiley-vch.denih.gov These benefits are attributed to the physical and chemical effects of acoustic cavitation, which creates localized high-temperature and high-pressure zones, leading to the formation of reactive species. wiley-vch.de

Ultrasound irradiation has been successfully applied to the synthesis of quinoline derivatives, often in combination with other green chemistry principles such as the use of aqueous media or catalyst-free conditions. nih.govrsc.orgnih.gov For instance, a catalyst-free, multi-component reaction for the synthesis of dihydroquinolines has been developed under ultrasound irradiation in an aqueous medium, resulting in high yields and easy product purification. nih.gov The use of ultrasound has been shown to dramatically reduce reaction times compared to conventional heating methods. nih.govrsc.org

Microwave irradiation is another non-traditional energy source that has been effectively used to improve the efficiency of quinoline synthesis. nih.govresearchgate.net Microwave-assisted syntheses often lead to shorter reaction times and increased yields. nih.govresearchgate.net

Green Chemistry ProtocolKey FeaturesOutcomeReference
Ultrasound IrradiationAccelerated reaction rates, improved yields, enhanced purityEfficient synthesis of quinoline derivatives with reduced reaction times. nih.govrsc.orgnih.gov
Microwave IrradiationRapid heating, shorter reaction timesIncreased efficiency and yields in quinoline synthesis. nih.govresearchgate.net

Optimization and Scale-Up Considerations for Laboratory and Industrial Production

The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and consideration of scale-up challenges. The primary goals are to maximize product yield and purity while ensuring a safe, efficient, and cost-effective process. azom.comresearchgate.net

Yield Maximization and Purity Enhancement Strategies

Maximizing yield and purity is a critical aspect of chemical synthesis. azom.com Several strategies can be employed to achieve this, including a deep understanding of reaction kinetics to fine-tune parameters like temperature, pressure, and reactant concentrations. azom.com

Key Strategies for Yield and Purity Enhancement:

Reaction Kinetics: Optimizing temperature, pressure, and reactant concentrations based on a thorough understanding of the reaction kinetics. azom.com

Purification Methods: Employing rigorous purification techniques such as recrystallization. azom.comstackexchange.com Slow cooling during recrystallization can lead to larger crystals and improved purity. stackexchange.com

Raw Material Quality: Using high-quality starting materials to minimize the formation of byproducts. azom.com

Catalyst Selection and Optimization: Choosing the most effective catalyst and optimizing its loading to enhance reaction efficiency and selectivity.

Process Monitoring: Implementing vigilant monitoring of the reaction to identify and mitigate any potential issues that could affect yield and purity. azom.com

For industrial-scale production, the choice of equipment plays a crucial role. Filter dryers, for example, can enhance yield by providing efficient solid-liquid separation, product washing, and drying in a single unit. azom.com The scale-up of fermentation processes, which can be analogous to chemical synthesis in some respects, highlights the importance of maintaining optimal and homogenous reaction conditions to minimize stress on the system and enhance productivity. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

6-bromo-2,4,8-trimethylquinoline

InChI

InChI=1S/C12H12BrN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3

InChI Key

VLAFVKLDOVBZML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2C)Br)C

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2,4,8 Trimethylquinoline and Analogs

Application of Continuous Flow Reactors

The application of continuous flow reactors represents a significant advancement in the synthesis of quinoline (B57606) derivatives, offering enhanced safety, scalability, and efficiency compared to traditional batch methods. While specific research on the continuous flow synthesis of 6-Bromo-2,4,8-trimethylquinoline is not extensively documented, the methodologies developed for analogous quinoline compounds demonstrate the potential and applicability of this technology for its production.

Continuous flow processes for quinoline synthesis often involve photochemical reactions. ucd.ieresearchgate.netthieme-connect.de A notable example is a continuous photochemical process that facilitates a tandem alkene isomerization and cyclocondensation cascade to produce a variety of substituted quinolines. ucd.ieresearchgate.netvapourtec.com This method has been shown to achieve high yields and throughputs exceeding one gram per hour. ucd.ievapourtec.com The use of high-power LED lamps in these flow reactors has proven to be more productive and efficient than traditional medium-pressure mercury lamps. ucd.ieresearchgate.net

Another innovative continuous-flow strategy enables the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles. acs.org This method is advantageous as it allows for the safe handling of potentially hazardous intermediates, such as azides, and significantly reduces reaction times to mere minutes. acs.org The versatility of this approach has been demonstrated by utilizing various aromatic aldehydes as starting materials, leading to the formation of previously unexplored quinoline derivatives with good yields. acs.org

The research in this area highlights the adaptability of continuous flow technology for the synthesis of complex and diverse quinoline scaffolds. The ability to control reaction parameters with high precision, such as temperature, pressure, and residence time, allows for rapid optimization and scaling of the synthetic process. acs.org

The table below summarizes representative data from continuous flow synthesis of quinoline analogs, illustrating the typical conditions and outcomes achieved with this technology.

Starting MaterialProductReaction TypeConditionsYield (%)ThroughputReference
(E)-2-aminostyryl ketonesQuinolinesPhotoisomerization-Cyclization365 nm LED, 30 °C, 10 min residence timeHigh>1 g/h thieme-connect.de
2-(azidomethyl)-3-aryl-prop-2-enenitriles3-cyanoquinolinesIminyl radical cyclizationVisible light, N-bromosuccinimideSatisfactory- acs.org

This data underscores the efficiency and high-throughput capabilities of continuous flow reactors in synthesizing a range of quinoline analogs. The principles and methodologies established in these studies provide a strong foundation for the development of a dedicated continuous flow process for the synthesis of this compound.

Following a comprehensive search of scientific databases and literature, it has been determined that there is a lack of specific published research focusing on the reactivity and chemical transformations of the compound This compound .

As a result, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline, as no detailed research findings, mechanistic investigations, kinetic studies, or specific reaction examples are available for this particular molecule.

While general principles of quinoline chemistry are well-documented, the user's explicit instruction to focus solely on "this compound" and to exclude information that falls outside this direct scope prevents the generation of content based on inference from related but distinct chemical structures.

Research on related bromoquinolines indicates that the bromine atom can participate in reactions such as:

Transition Metal-Catalyzed Cross-Coupling: For example, related compounds like 6-bromo-2-chloroquinoline (B23617) and 5-bromo-8-benzyloxyquinoline have been shown to undergo Buchwald-Hartwig amination. nih.govias.ac.in Similarly, the Suzuki-Miyaura coupling is a common method for forming carbon-carbon bonds with bromo-aromatic systems. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr): The bromine at the 6-position of the quinoline ring can undergo SNAr, although studies on 6-bromoquinoline (B19933) itself show that this often requires activation by a strongly electron-withdrawing group, such as a nitro group, at an ortho or para position. semanticscholar.orgresearchgate.net

However, without specific studies on This compound , any discussion of the influence of its unique trimethyl substitution pattern on steric hindrance, the effects of solvents and temperatures on its reactions, or its specific reactivity with various nucleophiles would be speculative.

Therefore, the requested article with detailed research findings and data tables for this compound cannot be provided at this time.

Reactivity and Chemical Transformations of 6 Bromo 2,4,8 Trimethylquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. libretexts.orglibretexts.org It typically involves the reaction of an organoboron compound with a halide or triflate. libretexts.org In the context of 6-Bromo-2,4,8-trimethylquinoline, the bromine atom serves as the leaving group, reacting with various boronic acids or their esters to introduce new aryl or vinyl substituents at the 6-position. The general mechanism involves an oxidative addition of the bromoquinoline to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

The reactivity of the halide in Suzuki-Miyaura coupling generally follows the order I > Br > OTf >> Cl > F. libretexts.org This indicates that the bromo-substituent on the quinoline (B57606) is well-suited for this transformation. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Reactant 1 Reactant 2 Catalyst Base Solvent Product Yield
4-bromo-6H-1,2-oxazines Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene 4-phenyl-substituted 6H-1,2-oxazines 77-82% nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidine Aryl-boronic acids Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines Good mdpi.com
3-bromo-2,1-borazaronaphthalenes Potassium alkenyltrifluoroborates Pd(dppf)Cl₂ Cs₂CO₃ Toluene/H₂O Alkenyl-substituted azaborines Up to 90% nih.gov

Sonogashira and Stille Cross-Coupling Investigations

Sonogashira Coupling: This reaction is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction of this compound with various terminal alkynes under Sonogashira conditions would lead to the formation of 6-alkynyl-2,4,8-trimethylquinolines. The reaction is valued for its ability to be performed under mild conditions. wikipedia.org The general mechanism involves a palladium cycle and a copper cycle. wikipedia.org

In cases of dihalogenated substrates, the selectivity of the Sonogashira coupling can be directed. For instance, with a substrate containing both bromine and iodine, the reaction preferentially occurs at the more reactive iodine position. libretexts.org When similar halogens are present, the reaction favors the more electrophilic site. libretexts.orgtubitak.gov.tr

Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. libretexts.org While highly effective, the toxicity of organotin reagents is a significant drawback. libretexts.org For this compound, a Stille coupling would involve its reaction with an organostannane in the presence of a palladium catalyst to form a new carbon-carbon bond at the 6-position. youtube.com

Other Palladium-Catalyzed Coupling Reactions

Beyond Suzuki-Miyaura, Sonogashira, and Stille reactions, this compound can participate in other palladium-catalyzed couplings. These reactions are fundamental in organic synthesis for creating C-C, C-N, and C-O bonds. libretexts.org The Heck reaction, for instance, couples the bromoquinoline with an alkene. youtube.com The Buchwald-Hartwig amination allows for the formation of a C-N bond by reacting the bromoquinoline with an amine. libretexts.org These palladium-catalyzed reactions generally proceed through a catalytic cycle of oxidative addition, transmetalation (for coupling reactions with organometallic reagents), and reductive elimination. libretexts.org

Carbon-Heteroatom (C-X) Bond Forming Reactions

The formation of bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur is crucial in medicinal chemistry and materials science.

C-N Coupling Reactions (e.g., Silver-Catalyzed C-H Functionalization)

While palladium is common, other metals can catalyze C-N bond formation. Silver-catalyzed reactions have been explored for C-H functionalization, though specific examples with this compound are not detailed in the provided context. Generally, C-N cross-coupling reactions are vital for introducing nitrogen-containing functional groups into organic molecules. researchgate.netresearchgate.net

A relevant transformation for bromoquinolines is the nucleophilic aromatic substitution (SNA r) of the bromine atom, which can be facilitated by the introduction of an activating group, such as a nitro group, on the quinoline ring. semanticscholar.org For example, nitration of 6-bromoquinoline (B19933) can activate the adjacent bromine for substitution with amines like morpholine (B109124) and piperazine. semanticscholar.org

C-O and C-S Coupling Reactions

Palladium-catalyzed reactions are also employed for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, often referred to as Ullmann-type coupling reactions. researchgate.net These reactions would involve the coupling of this compound with alcohols, phenols, or thiols to generate the corresponding ethers and thioethers.

Electrophilic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com For the quinoline ring system, which is an aromatic heterocycle, the position of electrophilic attack is influenced by the directing effects of the existing substituents and the nitrogen atom in the ring. The nitrogen atom is deactivating, making the pyridine (B92270) ring less reactive than the benzene (B151609) ring towards electrophiles. Therefore, electrophilic substitution on quinoline itself typically occurs on the benzene ring.

In this compound, the existing methyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. youtube.com The interplay of these electronic effects, along with steric hindrance from the methyl groups, will determine the regioselectivity of further electrophilic substitution reactions such as nitration, sulfonation, or halogenation. masterorganicchemistry.comyoutube.com For instance, nitration of 6-bromoquinoline leads to the formation of 6-bromo-5-nitroquinoline (B1267105) and 6-bromo-8-nitroquinoline, demonstrating substitution on the benzene ring. semanticscholar.org

Oxidative and Reductive Transformations of the Quinoline Core

The reactivity of the this compound core is characterized by its susceptibility to both oxidative and reductive transformations. These reactions can selectively modify either the pyridine or the benzene ring of the quinoline nucleus, leading to a variety of derivatives with altered electronic and steric properties.

Formation of Dihydroquinoline Derivatives

The reduction of the quinoline core in this compound can lead to the formation of dihydroquinoline derivatives. A common and effective method for this transformation is catalytic hydrogenation. The regioselectivity of this reduction is highly dependent on the reaction conditions, particularly the pH of the medium.

Under neutral or weakly basic conditions, using a catalyst such as platinum on carbon (Pt/C) in a solvent like methanol, the hydrogenation of substituted quinolines preferentially occurs at the pyridine ring. This leads to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. For this compound, this selective reduction would yield 6-bromo-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline. The electron-donating methyl groups on the benzene ring make it less susceptible to reduction under these conditions.

In contrast, under strongly acidic conditions, for instance, using trifluoroacetic acid as the solvent, the hydrogenation can favor the reduction of the carbocyclic (benzene) ring. This is because the protonated pyridinium (B92312) ring is less susceptible to hydrogenation.

Another method for the reduction of the quinoline double bonds is the use of diimide (N₂H₂). Diimide is a mild reducing agent that can be generated in situ from precursors like hydrazine (B178648) and an oxidizing agent, or from the thermal decomposition of azodicarboxylates. This method is known for its selectivity towards non-polar C=C and C≡C bonds and typically results in syn-addition of hydrogen.

Table 1: Predicted Reductive Transformations of this compound

Product NameReagents and ConditionsExpected Major Product Structure
6-Bromo-2,4,8-trimethyl-1,2,3,4-tetrahydroquinolineH₂, Pt/C, MethanolA tetrahydroquinoline derivative with the pyridine ring reduced.
5,6,7,8-Tetrahydro-6-bromo-2,4,8-trimethylquinolineH₂, Pt, Trifluoroacetic AcidA tetrahydroquinoline derivative with the benzene ring reduced.
6-Bromo-2,4,8-trimethyl-1,2-dihydroquinolineDiimide (e.g., from hydrazine and H₂O₂)A dihydroquinoline derivative with one of the pyridine ring double bonds reduced.

Introduction of Other Functional Groups via Oxidation

The electron-rich nature of the this compound ring system makes it susceptible to oxidative transformations, which can introduce new functional groups to the quinoline core. The site of oxidation can be influenced by the choice of oxidizing agent and the inherent electronic properties of the substrate.

One potential oxidative pathway is the conversion to a quinoline-quinone. Electron-rich aromatic systems can be oxidized to quinones using strong oxidizing agents. For this compound, oxidation could potentially occur on the electron-rich carbocyclic ring, leading to a this compound-5,8-dione, assuming the bromine and methyl groups remain intact.

The double bonds within the quinoline ring system can also be targeted for oxidation. Epoxidation of the C=C bonds can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This would lead to the formation of an epoxide on either the pyridine or the benzene ring. These epoxides are versatile intermediates that can be subsequently opened to form diols. For instance, epoxidation of the 5,6-double bond would yield 6-bromo-5,6-epoxy-2,4,8-trimethyl-5,6-dihydroquinoline.

Furthermore, the formation of a quinoline N-oxide by treatment with an oxidizing agent like hydrogen peroxide in acetic acid or m-CPBA can activate the quinoline ring for further functionalization. researchgate.net The N-oxide can facilitate nucleophilic substitution at the C2 and C4 positions and can also influence the regioselectivity of other reactions.

Table 2: Predicted Oxidative Transformations of this compound

Product TypeReagents and ConditionsPotential Product Structure
Quinoline-quinoneStrong oxidizing agent (e.g., CrO₃)A quinoline-dione with oxidation on the carbocyclic ring.
EpoxidePeroxy acid (e.g., m-CPBA)An epoxide formed across one of the double bonds of the quinoline core.
N-OxideH₂O₂, Acetic Acid or m-CPBAThe nitrogen atom of the quinoline ring is oxidized. researchgate.net

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity and stereoselectivity of chemical transformations involving this compound are critical aspects that determine the structure of the resulting products.

Regioselectivity:

In reductive transformations , the regioselectivity of catalytic hydrogenation is primarily governed by the reaction's pH. As mentioned, neutral or basic conditions favor the reduction of the pyridine ring, while acidic conditions favor the reduction of the benzene ring. This selectivity arises from the different electronic properties of the neutral and protonated forms of the quinoline ring.

In oxidative transformations , the regioselectivity is influenced by the electronic nature of the quinoline ring and the directing effects of the substituents. The electron-donating methyl groups at positions 2, 4, and 8, and the bromine at position 6, make the carbocyclic ring particularly electron-rich and thus a likely site for electrophilic attack or oxidation. The formation of an N-oxide can direct subsequent functionalization to the C2 and C4 positions.

Stereoselectivity:

In the formation of dihydroquinoline derivatives , catalytic hydrogenation typically proceeds with syn-stereoselectivity, meaning that both hydrogen atoms add to the same face of the quinoline ring. This results in a cis-relationship between the newly introduced hydrogen atoms. Similarly, reduction with diimide also occurs via a concerted syn-addition.

In oxidative transformations , the stereochemistry of the product is also dependent on the reaction mechanism. The epoxidation of the quinoline double bonds with a peroxy acid is a concerted reaction that proceeds with syn-stereoselectivity. libretexts.org The subsequent ring-opening of the epoxide to a diol can proceed with either anti-stereoselectivity (acid-catalyzed hydrolysis) or syn-stereoselectivity (using reagents like OsO₄ or cold, alkaline KMnO₄), allowing for the controlled synthesis of different stereoisomers. libretexts.org

Table 3: Summary of Regio- and Stereoselectivity

TransformationControlling FactorsOutcome
Catalytic Hydrogenation (Reduction) pH (neutral/basic)Reduction of the pyridine ring
pH (acidic)Reduction of the benzene ring
Catalyst surface interactionSyn-addition of hydrogen
Diimide Reduction Concerted mechanismSyn-addition of hydrogen
Epoxidation (Oxidation) Concerted mechanismSyn-addition of oxygen
Epoxide Ring Opening Acid-catalyzed hydrolysisAnti-dihydroxylation
OsO₄ or KMnO₄Syn-dihydroxylation

Spectroscopic and Advanced Structural Characterization of 6 Bromo 2,4,8 Trimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom.

The ¹H NMR spectrum of 6-Bromo-2,4,8-trimethylquinoline provides valuable information about the arrangement of hydrogen atoms within the molecule. The chemical shifts are indicative of the electronic environment of the protons. For instance, protons on the quinoline (B57606) ring are typically found in the aromatic region (around 7.0-9.0 ppm), while protons on the methyl groups appear further upfield.

The coupling constants (J-values) reveal the interactions between neighboring protons. libretexts.org For protons on adjacent sp²-hybridized carbons, such as those in the quinoline ring, the coupling constants can vary, helping to distinguish between different substitution patterns. libretexts.org For example, a typical three-bond coupling (³J) between vicinal protons on an aromatic ring is in the range of 6-8 Hz. libretexts.org

Interactive Table: ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.0-7.2s-
H-5~7.8-8.0d~2.0-2.5 (⁴J)
H-7~7.6-7.8d~2.0-2.5 (⁴J)
2-CH₃~2.6-2.8s-
4-CH₃~2.5-2.7s-
8-CH₃~2.7-2.9s-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions. The data presented here are approximate values based on typical ranges for similar structures.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. For example, the carbon atom bonded to the bromine (C-6) would be expected to have a chemical shift in the range of 110-120 ppm. The quaternary carbons and the carbons of the methyl groups will also have characteristic chemical shifts. oc-praktikum.de

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158-162
C-3~120-124
C-4~145-149
C-4a~147-151
C-5~128-132
C-6~118-122
C-7~135-139
C-8~130-134
C-8a~125-129
2-CH₃~23-27
4-CH₃~18-22
8-CH₃~16-20

Note: These are predicted chemical shifts. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. For this compound, COSY would confirm the coupling between the aromatic protons H-5 and H-7.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is used to definitively assign the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to the quaternary carbons of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental formula of this compound. The calculated exact mass for the molecular formula C₁₂H₁₂BrN is approximately 250.0204 u. HRMS can confirm this mass with a high degree of accuracy, typically to within a few parts per million (ppm).

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. youtube.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance. libretexts.orglibretexts.org This results in two peaks for the molecular ion (M⁺ and [M+2]⁺) that are two mass units apart and have nearly equal intensity. libretexts.org This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule. The fragmentation pattern of the molecule can also provide structural information, as the loss of a bromine atom or methyl groups would result in characteristic fragment ions. libretexts.org

Interactive Table: Isotopic Pattern for the Molecular Ion of this compound

Ionm/z (approx.)Relative IntensityIsotopic Composition
[M]⁺249~100%C₁₂H₁₂⁷⁹BrN
[M+1]⁺250~13%¹³CC₁₁H₁₂⁷⁹BrN
[M+2]⁺251~98%C₁₂H₁₂⁸¹BrN
[M+3]⁺252~12.7%¹³CC₁₁H₁₂⁸¹BrN

Note: The relative intensities are approximate and can be influenced by the instrument and experimental conditions. The [M+1] and [M+3] peaks are primarily due to the natural abundance of ¹³C.

Mass Spectrometry (MS)

Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙). A key feature of its mass spectrum would be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the M⁺˙ peak and an (M+2)⁺˙ peak of almost equal intensity.

The fragmentation of the this compound molecular ion is expected to follow pathways characteristic of substituted quinolines and methylated aromatic systems. Key anticipated fragmentation steps include:

Loss of a Methyl Radical: A primary fragmentation event would likely be the cleavage of a methyl group (•CH₃), leading to a significant fragment ion at [M-15]⁺. This is a common pathway for molecules containing methyl substituents on an aromatic ring.

Loss of HCN: The quinoline ring itself is known to undergo a characteristic fragmentation by losing a molecule of hydrogen cyanide (HCN). This would result in a fragment ion at [M-27]⁺˙.

Loss of a Bromine Radical: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), producing a fragment at [M-79]⁺ or [M-81]⁺, depending on the bromine isotope.

Sequential Losses: Subsequent fragmentations, such as the loss of a methyl radical followed by the loss of HCN, are also plausible, leading to a cascade of smaller fragment ions that help to piece together the original structure.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups. The table below outlines the expected vibrational frequencies and their assignments. These assignments are based on established values for substituted quinolines and aromatic compounds. nih.govresearchgate.net

Frequency Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3100-3000C-H StretchAromatic C-H on the quinoline ring
2980-2850C-H StretchAliphatic C-H of the methyl (CH₃) groups
1620-1580C=C/C=N StretchQuinoline ring skeletal vibrations
1500-1400C-H BendMethyl group asymmetric and symmetric bending
850-750C-H BendOut-of-plane bending of aromatic C-H bonds
700-500C-Br StretchCarbon-Bromine bond vibration

This is an interactive data table. You can sort and filter the data as needed.

The precise positions of the aromatic C-H out-of-plane bending bands are diagnostic of the substitution pattern on the benzene (B151609) and pyridine (B92270) rings of the quinoline core.

Raman spectroscopy offers complementary information to FT-IR, as different selection rules govern the activity of vibrational modes. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the quinoline ring system, which are often weak in the IR spectrum. nih.gov Key features would include:

Ring Breathing Modes: Intense bands corresponding to the symmetric expansion and contraction of the entire quinoline ring structure.

Substituent-Ring Vibrations: Bands related to the stretching of the C-CH₃ and C-Br bonds.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes would also be present, complementing the data obtained from FT-IR.

The combination of FT-IR and Raman data allows for a more complete and confident assignment of the vibrational modes of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While specific crystal structure data for this compound is not publicly available, its expected solid-state architecture can be inferred from related compounds. researchgate.net

The molecular structure of this compound is based on a fused heterocyclic system.

Planarity: The core quinoline ring system is expected to be essentially planar. The attached bromine atom and the carbon atoms of the methyl groups at positions 2, 4, and 8 would lie in or very close to this plane.

Bond Lengths and Angles: The bond lengths and angles would be consistent with those of other substituted quinoline systems. Aromatic C-C bonds within the rings would have lengths intermediate between single and double bonds. The C-Br bond length would be in the typical range for a bromine atom attached to an sp² hybridized carbon. The internal bond angles of the fused rings would show minor deviations from the ideal 120° of sp² hybridization due to ring strain.

Bond/AngleExpected Value
C-C (aromatic)~1.39 - 1.42 Å
C-N (aromatic)~1.36 - 1.38 Å
C-Br~1.90 Å
C-CH₃~1.51 Å
C-C-C (in ring)~118 - 122 °
C-N-C (in ring)~117 °

This interactive table presents typical bond lengths and angles based on related structures.

The packing of this compound molecules in a crystal lattice would be governed by a combination of non-covalent intermolecular interactions. In the absence of strong hydrogen bond donors (like O-H or N-H), the crystal packing would be primarily directed by weaker forces:

π-π Stacking: The planar aromatic quinoline rings are expected to stack on top of each other in an offset fashion to maximize attractive π-π interactions. These interactions are crucial for the stabilization of the crystal structure of many aromatic compounds.

C-H···π Interactions: The hydrogen atoms of the methyl groups could interact with the electron-rich faces of adjacent quinoline rings.

Weak Hydrogen Bonds: Weak hydrogen bonds of the C-H···N and C-H···Br types are also possible, where a hydrogen atom from a methyl group or the quinoline ring interacts with the nitrogen atom or the bromine atom of a neighboring molecule.

The interplay of these interactions determines the final, most stable three-dimensional arrangement of the molecules in the crystal.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

There are no published studies detailing the Hirshfeld surface analysis of this compound. This type of analysis is contingent upon the availability of single-crystal X-ray diffraction data, which is necessary to determine the precise three-dimensional arrangement of molecules in the crystal lattice. Without this fundamental crystallographic information, the calculation and interpretation of Hirshfeld surfaces and the quantification of intermolecular contacts are not possible.

While studies on other brominated quinoline derivatives exist, such as for 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one and 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the specific substitution pattern of the methyl groups in this compound would significantly influence its crystal packing and intermolecular interactions. nih.govresearchgate.net Therefore, data from these related compounds cannot be extrapolated to accurately describe the title compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Similarly, specific UV-Vis absorption spectra for this compound are not available in the reviewed literature. The electronic absorption properties of quinoline and its derivatives are known to be influenced by the nature and position of substituents on the quinoline ring. researchgate.net

Without experimental or theoretical UV-Vis data for this compound, an analysis of its specific electronic transitions (such as n→π* and π→π*) and absorption maxima (λmax) cannot be conducted. General discussions on the electronic spectra of substituted quinolines indicate that transitions in the UV region are expected, but the precise wavelengths and intensities of absorption are unique to each compound's molecular structure. researchgate.netasianpubs.org

Theoretical and Computational Investigations of 6 Bromo 2,4,8 Trimethylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the electronic structure, reactivity, and other molecular properties of chemical compounds. For a substituted quinoline (B57606) derivative such as 6-Bromo-2,4,8-trimethylquinoline, these methods can provide valuable insights that complement experimental findings. The primary approaches used in such studies are Density Functional Theory (DFT) and ab initio methods like Hartree-Fock.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a popular method for studying quinoline derivatives due to its balance of computational cost and accuracy. This method is used to determine the electronic properties of molecules, which in turn can predict their reactivity. For similar bromo-substituted quinoline compounds, DFT calculations have been successfully employed to understand their electronic behavior. nih.gov

A common functional used for these types of calculations is B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov The electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. nih.gov

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less computationally intensive, approach to understanding molecular systems. The HF method does not include electron correlation to the same extent as DFT, which can sometimes lead to less accurate predictions of certain properties. researchgate.net

In studies of related quinoline derivatives, such as 6-bromo-2-methylquinoline, Hartree-Fock calculations have been performed alongside DFT to provide a comparative analysis. researchgate.netresearchgate.net Typically, the vibrational frequencies calculated using the HF method are found to be higher than the experimentally observed values, a discrepancy that is less pronounced in DFT calculations. researchgate.net

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The choice of basis set and exchange-correlation functional is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. q-chem.com

For quinoline derivatives, the Pople-style basis set 6-31+G(d,p) has been commonly used in conjunction with the B3LYP functional. nih.govresearchgate.net This basis set includes diffuse functions (+) to better describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. For more demanding calculations aiming for higher accuracy, larger basis sets such as 6-311++G(d,p) or those from the correlation-consistent family (e.g., aug-cc-pVDZ) might be employed. ohio-state.edu

The selection of the exchange-correlation functional is equally important. B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules. nih.govq-chem.com Other functionals, such as PBE0 or the M06 family, could also be used depending on the specific properties being investigated. q-chem.com

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional structure of a molecule is fundamental to understanding its chemical and physical properties. Computational methods are invaluable for determining the most stable conformations and for exploring the energy landscape of molecular rotations.

Optimization of Molecular Structures and Energetic Minima

A key step in any computational study is the optimization of the molecular geometry to find the structure corresponding to a minimum on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are close to zero.

For a molecule like this compound, this would involve finding the most stable arrangement of the quinoline ring and the bromo and trimethyl substituents. The optimized geometry provides key information such as bond lengths and angles. For instance, in a related disordered structure of a bromo-substituted tetrahydroquinoline, precise bond lengths and angles were determined through experimental and computational methods. researchgate.net While specific optimized geometry data for this compound is not available in the provided search results, the methodologies are well-established.

Study of Torsional Barriers and Rotational Isomerism

The methyl groups in this compound can rotate around the carbon-carbon single bonds connecting them to the quinoline ring. This rotation is not entirely free and is associated with an energy barrier known as the torsional barrier. The study of these barriers is important for understanding the conformational flexibility of the molecule.

Computational methods can be used to calculate the energy profile as a function of the dihedral angle of a rotating group. This allows for the determination of the energy minima, corresponding to stable conformers, and the transition states, corresponding to the peaks of the rotational barriers. In a study of methylquinolines, the torsional assignments for the methyl groups were investigated theoretically. researchgate.net This type of analysis would be crucial for understanding the dynamic behavior of the trimethyl-substituted quinoline .

Electronic Properties Analysis

Frontier Molecular Orbital (HOMO/LUMO) Analysis

No published data is available.

Charge Distribution and Electrostatic Potential Maps

No published data is available.

Prediction and Interpretation of Spectroscopic Data

Theoretical Vibrational Frequency Calculations and Assignments

No published data is available.

Computational NMR Chemical Shift Prediction

No published data is available.

Mechanistic Investigations through Computational Modeling

No published data is available.

This report underscores a clear opportunity for new research in the field of computational chemistry. A thorough theoretical study of this compound would provide valuable insights into its fundamental properties and could guide future experimental work and applications.

Transition State Analysis for Reaction Pathways

Transition state analysis is a critical component of computational chemistry for elucidating the mechanisms of chemical reactions. It involves the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of a reaction.

For this compound, this analysis would be crucial in predicting its reactivity in various chemical transformations, such as nucleophilic substitution or oxidation. Computational methods like Density Functional Theory (DFT) are commonly employed to model reaction pathways and locate transition state structures. For instance, in studies of related quinoline syntheses, theoretical computations at the DFT level, such as with the B3LYP functional and a 6-31++G(d,p) basis set, have been used to calculate the activation energies for different reaction pathways. researchgate.net

An illustrative example of data that would be generated from a transition state analysis for a hypothetical reaction of this compound is presented in the table below. This data is based on typical values observed in computational studies of similar heterocyclic systems.

Table 1: Hypothetical Transition State Analysis Data for a Reaction of this compound

Reaction PathwayReactant(s)Transition State (TS)Product(s)Activation Energy (kcal/mol)
Nucleophilic SubstitutionThis compound + Nu⁻[C₁₀H₁₀BrN-Nu]⁻6-Nu-2,4,8-trimethylquinoline + Br⁻25.3
OxidationThis compound + [O][C₁₀H₁₀BrNO]‡This compound-N-oxide32.1

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from transition state analysis.

Energy Profiles of Chemical Transformations

The energy profile of a chemical reaction provides a graphical representation of the energy changes that occur as reactants are converted into products. These profiles plot the potential energy of the system against the reaction coordinate. Key features of an energy profile include the energies of the reactants, products, intermediates, and transition states.

Computational studies on quinoline derivatives often involve the calculation of such energy profiles to understand reaction mechanisms. These profiles are essential for rationalizing experimental outcomes and for designing more efficient synthetic routes. The determination of these profiles helps in understanding the kinetic and thermodynamic control of a reaction.

Table 2: Hypothetical Energy Data for a Chemical Transformation of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+22.5
Intermediate-5.2
Transition State 2+15.8
Products-12.7

Note: This table presents a hypothetical energy profile for a multi-step reaction involving this compound, illustrating the relative energies of different species along the reaction coordinate.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and solvent effects.

For this compound, MD simulations could be employed to understand its behavior in different environments, such as in solution or in a biological system. For example, in a study on 6-bromo quinazoline (B50416) derivatives, MD simulations were used to assess the conformational stability of the compounds when interacting with a protein kinase. nih.gov These simulations were performed using the Gromacs package with the Amber99sb force field. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with a solvent like water, and simulating its movement over a period of time (nanoseconds to microseconds). Analysis of the resulting trajectory can reveal stable conformations, hydrogen bonding patterns, and other dynamic properties.

Table 3: Typical Parameters and Outputs of a Hypothetical MD Simulation for this compound

ParameterValue/Description
SoftwareGROMACS, AMBER
Force FieldAMBER, CHARMM, OPLS
Simulation Time100 ns
EnsembleNVT, NPT
Temperature300 K
Pressure1 atm
Key Outputs
Root Mean Square Deviation (RMSD)To assess structural stability
Root Mean Square Fluctuation (RMSF)To identify flexible regions of the molecule
Radial Distribution Function (RDF)To analyze interactions with solvent or other molecules

Note: This table outlines the typical setup and the kind of data that would be generated from an MD simulation of this compound.

Applications of 6 Bromo 2,4,8 Trimethylquinoline in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in Synthetic Organic Chemistry

The structure of 6-bromo-2,4,8-trimethylquinoline makes it a highly versatile building block in synthetic organic chemistry. The bromine atom on the benzene (B151609) ring of the quinoline (B57606) system is particularly amenable to a variety of cross-coupling reactions. For instance, it can readily participate in well-established palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the straightforward introduction of a wide range of substituents, including aryl, alkynyl, and amino groups.

The methyl groups also offer opportunities for functionalization. While generally less reactive than the bromo-substituent, the methyl groups can potentially undergo oxidation or halogenation under specific conditions, providing further avenues for derivatization. This multi-functional nature allows for a programmed, stepwise approach to the synthesis of complex molecules.

A general strategy for the functionalization of substituted quinolines often involves leveraging the differential reactivity of the various substituents. For example, the bromo group can be used as a handle for a primary coupling reaction, followed by subsequent modification of the methyl groups or the quinoline nitrogen.

Precursor for the Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are a class of compounds with significant interest due to their unique electronic properties and potential applications in materials science and as bioactive molecules. mdpi.com this compound is itself a PANH and serves as an excellent precursor for the synthesis of more complex, extended polycyclic systems.

The bromine atom at the 6-position can be utilized in intramolecular cyclization reactions to build additional rings onto the quinoline core. For instance, after a Suzuki or Sonogashira coupling to introduce a suitable tether, an intramolecular Heck reaction or a cyclization involving a newly introduced functional group could lead to the formation of larger, more rigid polycyclic structures. The strategic placement of the methyl groups can also influence the regioselectivity of these cyclization reactions and the ultimate geometry of the resulting polycyclic system.

Role in the Design and Synthesis of Ligands for Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Quinoline-based ligands have been successfully employed in a variety of enantioselective transformations. mdpi.com The this compound scaffold offers several potential strategies for the design of new chiral ligands.

One approach involves the creation of atropisomeric biaryl systems. A Suzuki-Miyaura coupling reaction at the bromine position with a sterically hindered aryl boronic acid could lead to a chiral biaryl system where rotation around the newly formed C-C bond is restricted. The methyl groups at positions 2 and 8 would play a crucial role in creating the necessary steric hindrance to allow for the isolation of stable atropisomers.

Alternatively, the methyl groups themselves could be a starting point for the introduction of chirality. For example, stereoselective functionalization of one of the methyl groups, or the elaboration of one of them into a chiral side chain, could generate a chiral center in proximity to the coordinating nitrogen atom of the quinoline ring.

Quinolines are effective N-donor ligands for a variety of transition metals, including manganese and rhodium. The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate to a metal center, thereby influencing its catalytic activity. The electronic and steric properties of the quinoline ligand can be fine-tuned by the substituents on the ring.

In the case of this compound, the three methyl groups would increase the electron density on the quinoline ring system through their inductive effects, potentially enhancing the donor capacity of the nitrogen atom. This could lead to more stable metal complexes and influence the reactivity in catalytic cycles. The steric bulk of the methyl groups, particularly at positions 2 and 8, would also create a specific coordination environment around the metal center, which could be exploited to control the selectivity of a catalytic reaction. While specific applications of this particular ligand in manganese or rhodium catalysis are not widely reported, the general utility of substituted quinolines as ligands suggests its potential in these areas.

Functionalization of Scaffolds for Advanced Materials Applications

Substituted quinolines are of growing interest in the field of materials science, particularly for applications in organic electronics. Their rigid, aromatic structure and inherent photophysical properties make them attractive candidates for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and dyes.

The this compound scaffold can be readily functionalized to create novel materials with tailored properties. The bromine atom serves as a convenient handle for introducing chromophoric or electronically active groups via cross-coupling reactions. For example, coupling with fluorescent aryl groups could lead to new dyes with specific absorption and emission characteristics. The trimethyl substitution pattern would also influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic electronic devices.

Strategy for the Derivatization Towards Novel Chemical Entities for Research

The true value of a versatile building block like this compound lies in its potential for derivatization to create libraries of novel chemical entities for research, particularly in the context of drug discovery and chemical biology. The ability to selectively functionalize different positions on the quinoline core allows for the systematic exploration of chemical space around this privileged scaffold.

A plausible derivatization strategy would involve the following:

Modification at the 6-position: A wide variety of substituents can be introduced at this position via palladium-catalyzed cross-coupling reactions, starting from the bromo-precursor.

Functionalization of the methyl groups: Selective oxidation or halogenation of the methyl groups could provide secondary handles for further derivatization.

Modification of the quinoline nitrogen: The nitrogen atom can be quaternized or oxidized to the corresponding N-oxide, which alters the electronic properties of the ring system and opens up new avenues for reactivity. semanticscholar.orgresearchgate.net

This systematic approach to derivatization can rapidly generate a diverse set of molecules for screening in biological assays or for evaluation as new functional materials.

Interactive Data Table: Potential Applications of this compound

Application Area Key Structural Feature Utilized Potential Synthetic Transformation Targeted Outcome
Organic Synthesis6-Bromo groupSuzuki-Miyaura CouplingSynthesis of biaryl compounds
6-Bromo groupSonogashira CouplingSynthesis of alkynylquinolines
6-Bromo groupBuchwald-Hartwig AminationSynthesis of aminoquinolines
Polycyclic Heterocycles6-Bromo group and other positionsIntramolecular Heck ReactionFormation of extended ring systems
Chiral Ligand Design2,8-Methyl groups and 6-Bromo groupAtroposelective Suzuki CouplingSynthesis of atropisomeric biaryl ligands
Metal CatalysisQuinoline Nitrogen and Methyl groupsCoordination to Mn or RhNovel catalysts with specific steric and electronic properties
Materials ScienceQuinoline core and 6-Bromo groupCross-coupling with chromophoresDevelopment of new dyes and OLED materials
Medicinal ChemistryEntire scaffoldCombinatorial derivatizationLibrary of novel compounds for biological screening

Future Research Directions and Emerging Challenges

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The pursuit of green and sustainable chemistry necessitates the development of synthetic routes that are both highly efficient and atom-economical. For 6-Bromo-2,4,8-trimethylquinoline, future research will likely focus on moving beyond classical condensation reactions, which often involve harsh conditions and generate significant waste.

Current synthetic strategies for related bromoquinoline derivatives often rely on multi-step processes. For instance, the synthesis of 6-bromo-4-iodoquinoline (B1287929) has been achieved from 4-bromoaniline (B143363) through a five-step sequence involving cyclization and substitution reactions. researchgate.netatlantis-press.com Similarly, the Knorr reaction is a common method for producing quinoline (B57606) derivatives, involving the condensation of β-keto esters with anilines followed by cyclization.

Future efforts will likely target one-pot syntheses or tandem reactions that minimize intermediate isolation steps. Catalytic methods, particularly those employing earth-abundant metals, will be crucial in achieving these goals. The development of novel catalyst systems that can facilitate the direct C-H activation and functionalization of simpler precursors could provide a more direct and environmentally benign route to this compound and its analogs.

Exploration of Unconventional Reactivity Patterns and New Bond Formations

The bromine atom at the 6-position of the quinoline ring is a versatile handle for a variety of chemical transformations. While classical nucleophilic aromatic substitution (SNAr) and cross-coupling reactions are well-established, future research is expected to explore more unconventional reactivity patterns.

For example, the activation of bromoquinolines through nitration has been shown to facilitate nucleophilic substitution with cyclic amines like morpholine (B109124) and piperazine. semanticscholar.orgresearchgate.net This strategy could be extended to this compound to access a diverse range of derivatives. Furthermore, recent advancements in photoredox catalysis and electrochemistry could unlock novel bond-forming reactions that are not accessible through traditional thermal methods. The deoxygenative alkynylation of quinoline N-oxides under ball milling conditions represents an innovative approach to functionalize the quinoline core. acs.org Investigating similar mechanochemical transformations with this compound could lead to the discovery of new reactivity and the synthesis of novel compounds.

Integration of Machine Learning and Artificial Intelligence in Synthesis Design and Property Prediction

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, coupled with computational studies, can provide invaluable insights into the transient intermediates that are formed during a chemical reaction.

For the synthesis and functionalization of this compound, these techniques could be used to identify and characterize key intermediates, such as radical species or organometallic complexes. acs.org For example, in the synthesis of related quinolinecarbaldehydes, a combination of spectroscopic techniques and computational studies was used to explain the selectivity of formylation reactions. nih.gov Applying similar methodologies to reactions involving this compound will enable a more rational design of reaction conditions and catalysts.

Expanding the Scope of Applications in Catalysis and Functional Materials

While quinoline derivatives are well-known for their biological activity, their application in catalysis and functional materials is a rapidly growing area of research. The unique electronic and steric properties of this compound make it an attractive candidate for these applications.

The nitrogen atom in the quinoline ring can act as a ligand for metal catalysts, and the substituents on the ring can be used to fine-tune the catalyst's activity and selectivity. Brominated quinolines can also serve as precursors to polymeric materials with interesting optical or electronic properties. For instance, quinoline derivatives have been investigated for their use in the development of dyes and pigments. The exploration of this compound as a building block for organic light-emitting diodes (OLEDs), chemical sensors, or as a component in metal-organic frameworks (MOFs) represents a promising avenue for future research. actascientific.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-2,4,8-trimethylquinoline, and how can purity be optimized?

  • Methodology : The compound can be synthesized via condensation reactions using brominated precursors. For example, brominated quinoline derivatives are often prepared by reacting halogenated intermediates (e.g., 5-bromo-nicotinohydrazide) with aldehydes under reflux in ethanol, followed by purification via column chromatography . Purity optimization involves monitoring reaction progress using TLC and confirming structures via 1^1H/13^13C NMR and ESI-MS .

Q. How is structural characterization performed for brominated quinoline derivatives?

  • Methodology : Key techniques include:

  • NMR spectroscopy : Assign peaks based on substituent effects (e.g., bromine causes deshielding in 1^1H NMR; methyl groups appear as singlets at ~2.5 ppm) .
  • Mass spectrometry : ESI-MS detects molecular ion clusters (e.g., [M – OCH3_3]+^+ at m/z 364.1275 for Br79^{79} and 366.0756 for Br81^{81}) to confirm halogen isotopes .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H∙∙∙O interactions in hydrazide derivatives) .

Q. What solvent systems are effective for recrystallizing brominated quinolines?

  • Methodology : Polar aprotic solvents (e.g., DMF or ethanol/water mixtures) are preferred due to the compound’s moderate solubility. Slow evaporation at 4°C yields high-purity crystals suitable for XRD analysis .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Steric effects : The 2,4,8-trimethyl groups hinder access to the C6 bromine, reducing efficiency in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance selectivity .
  • Electronic effects : Electron-donating methyl groups increase electron density at C6, facilitating oxidative addition in Pd-catalyzed reactions. Monitor via 13^{13}C NMR chemical shifts (C6 typically ~120 ppm) .
    • Data Contradictions : Conflicting yields may arise from competing C–H activation at methyl groups; optimize using DFT calculations to predict reactive sites .

Q. What strategies resolve discrepancies in antimicrobial activity data for brominated quinoline derivatives?

  • Methodology :

  • Bioassay standardization : Use consistent MIC (Minimum Inhibitory Concentration) protocols against S. aureus and E. coli with triplicate measurements .
  • Structure-activity analysis : Correlate substituent electronegativity (e.g., Br vs. Cl) with activity trends. For example, bromine’s higher polarizability enhances membrane penetration .
    • Troubleshooting : If activity varies between batches, check for trace metal contaminants (e.g., via ICP-MS) that may deactivate the compound .

Q. How can computational modeling predict the photophysical properties of this compound?

  • Methodology :

  • TD-DFT calculations : Simulate UV-Vis spectra (e.g., λmax_{max} ~300 nm for n→π* transitions) using Gaussian with B3LYP/6-31G(d) basis sets .
  • Solvatochromism studies : Compare experimental and computed spectra in solvents of varying polarity to validate models .

Key Recommendations

  • Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times and improve yields .
  • Data Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and avoid misassignment of isotopic patterns .
  • Collaborative Studies : Partner with computational chemists to model reaction pathways and predict byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.